molecular formula C14H24N4O4S B4738568 tert-butyl 4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1-piperazinecarboxylate

tert-butyl 4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1-piperazinecarboxylate

Cat. No. B4738568
M. Wt: 344.43 g/mol
InChI Key: DMTRIKVWJPNSPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1-piperazinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields.

Mechanism of Action

The mechanism of action of tert-butyl 4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1-piperazinecarboxylate is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including protein tyrosine phosphatases and histone deacetylases. These enzymes play a critical role in various cellular processes, including cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
Tert-butyl 4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1-piperazinecarboxylate has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells, inhibit the growth of cancer cells, and reduce the production of pro-inflammatory cytokines. Additionally, it has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using tert-butyl 4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1-piperazinecarboxylate in lab experiments is its potential use as a therapeutic agent for various diseases. Additionally, it has been shown to exhibit promising anticancer activity, making it a potential candidate for the development of new cancer therapies. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it challenging to work with.

Future Directions

There are several potential future directions for the study of tert-butyl 4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1-piperazinecarboxylate. One area of interest is its potential use as a therapeutic agent for the treatment of Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in cancer therapy. Finally, more research is needed to explore the potential of this compound as a drug delivery system for targeted drug delivery.
In conclusion, tert-butyl 4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1-piperazinecarboxylate is a compound with significant potential in various scientific fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its future applications.

Scientific Research Applications

Tert-butyl 4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1-piperazinecarboxylate has been extensively studied for its potential use in various scientific fields. One of its primary applications is in medicinal chemistry, where it has been shown to exhibit promising anticancer activity. Additionally, it has been studied for its potential use as a therapeutic agent for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes.

properties

IUPAC Name

tert-butyl 4-(1,5-dimethylpyrazol-4-yl)sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O4S/c1-11-12(10-15-16(11)5)23(20,21)18-8-6-17(7-9-18)13(19)22-14(2,3)4/h10H,6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMTRIKVWJPNSPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)S(=O)(=O)N2CCN(CC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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